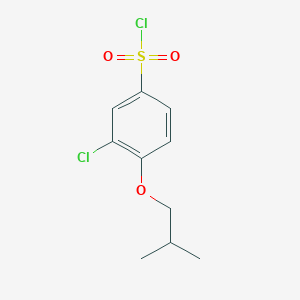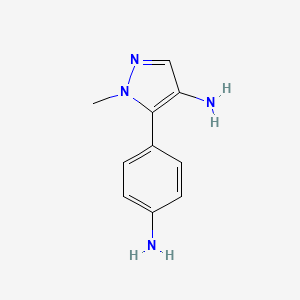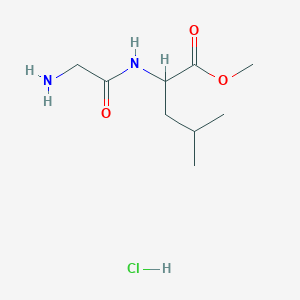![molecular formula C7H11N3S2 B13206967 2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B13206967.png)
2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method involves the reaction of azetidin-3-ylmethyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the azetidine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole or azetidine derivatives.
Substitution: Substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The exact mechanism of action of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole
- 2-{[(Azetidin-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole
Uniqueness
2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the azetidine and thiadiazole moieties, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H11N3S2 |
|---|---|
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
2-(azetidin-3-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S2/c1-5-9-10-7(12-5)11-4-6-2-8-3-6/h6,8H,2-4H2,1H3 |
Clave InChI |
XTXDAWGVLMAKLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)SCC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)


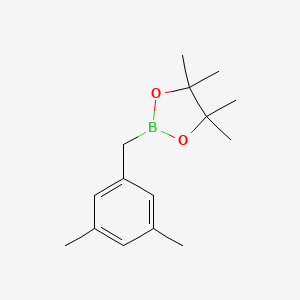
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)

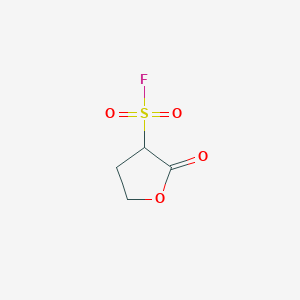
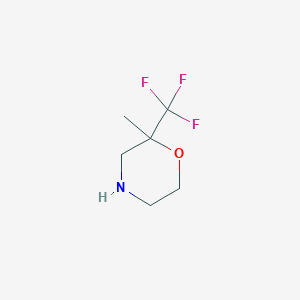
![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13206952.png)

